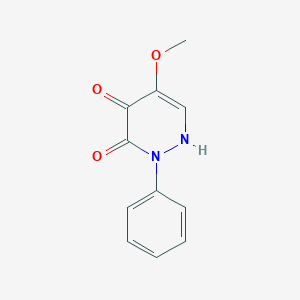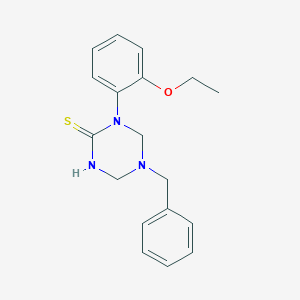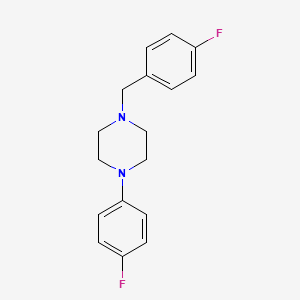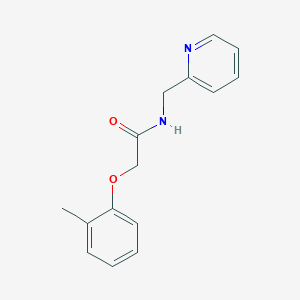![molecular formula C16H15ClN2O2S B5652449 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5652449.png)
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is an organic compound with the molecular formula C10H10ClNO3S It is known for its unique chemical structure, which includes a chloroanilino group, an oxoethyl group, and a sulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves the reaction of 2-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thiourea to introduce the sulfanyl group. The final step involves the reaction of the intermediate with phenylacetyl chloride to form the desired compound. The reaction conditions usually include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of sulfonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted anilino derivatives
Scientific Research Applications
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-chloroanilino)-2-oxoethyl]sulfonylacetic acid
- 2-[2-(2-chloroanilino)-2-oxoethyl]sulfinylacetic acid
Uniqueness
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to its sulfonyl and sulfinyl analogs. The sulfanyl group can undergo specific chemical reactions that are not possible with the sulfonyl or sulfinyl groups, making this compound valuable for various applications .
Properties
IUPAC Name |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-8-4-5-9-14(13)19-16(21)11-22-10-15(20)18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTMHOZMSPWYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5652383.png)
![(1R*,5R*)-6-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5652387.png)

![8-(3-allyl-4-methoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5652402.png)
![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652406.png)

![5-acetyl-10-methyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5652417.png)
![1-(4-chlorobenzoyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5652428.png)

![3-(2,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5652445.png)
![N,N-dimethyl-2-({[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652453.png)
![2-(carbamoylamino)-N-[(3R,4S)-1-[(2-chlorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]acetamide](/img/structure/B5652454.png)
